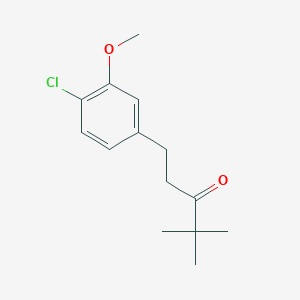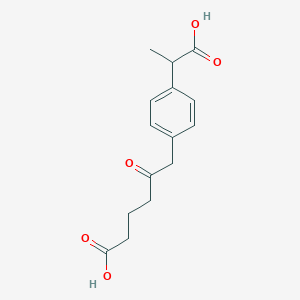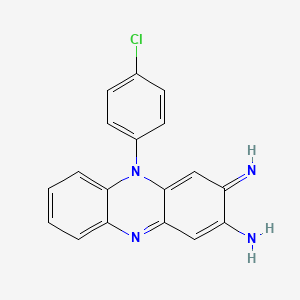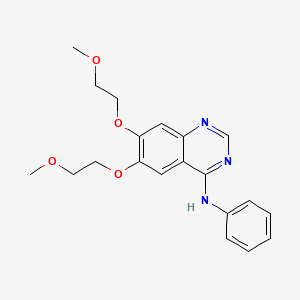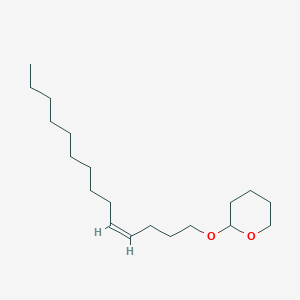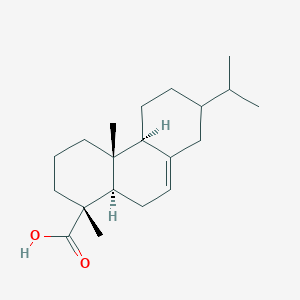
セフォキシチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Δ2-Cefoxitin is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans . It is a member of the cephalosporin class of antibiotics and is used for the treatment of serious bacterial infections, including urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
科学的研究の応用
Δ2-Cefoxitin has a wide range of scientific research applications, including:
作用機序
Target of Action
Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.
Mode of Action
Δ2-Cefoxitin, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Δ2-Cefoxitin is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, Δ2-Cefoxitin disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.
Pharmacokinetics
The pharmacokinetics of Δ2-Cefoxitin involve its distribution, metabolism, and excretion . After intravenous administration, Δ2-Cefoxitin is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .
Result of Action
The primary result of Δ2-Cefoxitin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes Δ2-Cefoxitin effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
生化学分析
Biochemical Properties
The methoxyl group provides Δ2-Cefoxitin with a remarkable degree of resistance to all β-lactamases . This resistance provides the antibiotic with a broad antibacterial spectrum, including activity against indole-positive Proteus strains, Serratia spp., and Bacteroides spp .
Cellular Effects
Δ2-Cefoxitin is a cell-wall-active agent and is bactericidal in its action . It is active against many strains of Gram-negative bacteria that have become refractory to other β-lactam antibiotics .
Molecular Mechanism
The molecular mechanism of Δ2-Cefoxitin involves the inhibition of bacterial cell wall synthesis. The antibiotic binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the last step of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
Marked resistance to enzymatic degradation, high bactericidal activity over a large range of inoculum levels, and favorable metabolic disposition makes Δ2-Cefoxitin a highly effective agent in vivo .
準備方法
Δ2-Cefoxitin can be synthesized through various methods. One common synthetic route involves the use of 7-alpha-methoxy-7-beta-aminocephalosporanic acid as the starting material. The process includes several key steps:
2-Thiofuran Acetylation Reaction: This step involves the acetylation of the amino group with 2-thiofuran.
Hydrolytic Reaction: The acetylated product undergoes hydrolysis to remove protecting groups.
Carbamylation Reaction: The final step involves the carbamylation of the hydrolyzed product to yield Δ2-Cefoxitin.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
Δ2-Cefoxitin undergoes various chemical reactions, including:
Oxidation: Δ2-Cefoxitin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Δ2-Cefoxitin can undergo substitution reactions, particularly at the methoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Δ2-Cefoxitin is similar to other cephalosporin antibiotics, such as cephalothin and cefuroxime. it has unique properties that set it apart:
Cephalothin: Unlike Δ2-Cefoxitin, cephalothin lacks the methoxy group, making it more susceptible to hydrolysis by β-lactamases.
Cefuroxime: Cefuroxime has a different side chain structure, which affects its spectrum of activity and pharmacokinetics.
Similar compounds include:
- Cephalothin
- Cefuroxime
- Cefotaxime
- Ceftriaxone
Δ2-Cefoxitin’s unique methoxy group provides it with greater resistance to β-lactamase enzymes, making it more effective against certain resistant bacterial strains .
特性
CAS番号 |
1422023-32-2 |
|---|---|
分子式 |
C16H17N3O7S2 |
分子量 |
427.5 g/mol |
IUPAC名 |
(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1 |
InChIキー |
FNLHDPKGLFRMLP-XFJVYGCCSA-N |
異性体SMILES |
CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
正規SMILES |
COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
同義語 |
(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


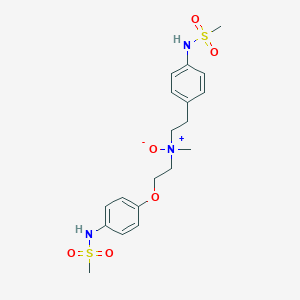
![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
